molecular formula C13H28I2N2O3 B12783375 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide CAS No. 109127-46-0

4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide

Cat. No.: B12783375
CAS No.: 109127-46-0
M. Wt: 514.18 g/mol
InChI Key: AORAZMOYQSVTKN-UHFFFAOYSA-L
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Description

4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinium ring, a carboxyethyl group, and choline iodide, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide typically involves a multi-step process. The initial step often includes the formation of the morpholinium ring, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide. Common reagents used in these reactions include morpholine, ethyl chloroacetate, and choline iodide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and pH levels ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, commonly observed in halogenation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Carboxyethyl)-4-methylmorpholinium chloride
  • 4-(2-Carboxyethyl)-4-methylmorpholinium bromide
  • 4-(2-Carboxyethyl)-4-methylmorpholinium sulfate

Uniqueness

Compared to similar compounds, 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide exhibits unique properties due to the presence of the iodide ion and choline ester

Properties

CAS No.

109127-46-0

Molecular Formula

C13H28I2N2O3

Molecular Weight

514.18 g/mol

IUPAC Name

trimethyl-[2-[3-(4-methylmorpholin-4-ium-4-yl)propanoyloxy]ethyl]azanium;diiodide

InChI

InChI=1S/C13H28N2O3.2HI/c1-14(2,3)7-12-18-13(16)5-6-15(4)8-10-17-11-9-15;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

AORAZMOYQSVTKN-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCOCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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